![molecular formula C14H14N3NaO5S2 B110015 Meloxicam sodium salt hydrate CAS No. 71125-39-8](/img/structure/B110015.png)
Meloxicam sodium salt hydrate
Overview
Description
Meloxicam sodium salt hydrate is a non-steroidal anti-inflammatory drug (NSAID) and a cyclooxygenase-2 (COX-2) inhibitor . It is a member of the oxicam family . It may be useful in treating inflammation and pain .
Synthesis Analysis
Meloxicam is synthesized from piroxicam with aryl and the pyridyl ring substitution .Molecular Structure Analysis
The empirical formula of Meloxicam sodium salt hydrate is C14H12N3NaO4S2 . The exact mass is 391.03 and the molecular weight is 391.392 .Physical And Chemical Properties Analysis
Meloxicam sodium salt hydrate is a light yellow solid . It is practically insoluble in water, with higher solubility observed in strong acids and bases . It is very slightly soluble in methanol . Meloxicam has an apparent partition coefficient (log P)app = 0.1 in n-octanol/buffer pH 7.4 . It has pKa values of 1.1 and 4.2 .Scientific Research Applications
Transdermal Delivery Enhancement : A study by Wang, Wu, Huang, and Tsai (2020) found that iontophoresis and electroporation significantly enhance the in vitro and in vivo transdermal delivery of Meloxicam sodium. This indicates potential for improved drug delivery methods for Meloxicam sodium (Wang, Wu, Huang, & Tsai, 2020).
Gait Analysis in Synovitis Model : Cross, Budsberg, and Keefe (1997) explored the efficacy of Meloxicam in a sodium urate-induced synovitis model in dogs, using kinetic gait analysis. This research aids in understanding Meloxicam's role in managing joint diseases (Cross, Budsberg, & Keefe, 1997).
Formulation Optimization : Chang, Huang, Hou, Wang, Wu, and Tsai (2007) investigated the influences of penetration enhancers on Meloxicam sodium formulations, using response surface methodology for optimized transdermal delivery (Chang, Huang, Hou, Wang, Wu, & Tsai, 2007).
Colon Targeted Drug Delivery : Dhas and Deshmukh (2021) focused on the development of colon-specific microspheres of Meloxicam for potential colorectal cancer treatment, using sodium alginate microspheres coated with Eudragit (Dhas & Deshmukh, 2021).
Acute Toxicity Assessment in Goldfish : Larouche, Limoges, and Lair (2018) evaluated the acute toxicity of Meloxicam in goldfish, contributing to the safety profile of Meloxicam in veterinary medicine (Larouche, Limoges, & Lair, 2018).
Supramolecular Architectures in Drug Design : Cheney, Weyna, Shan, Hanna, Wojtas, and Zaworotko (2010) studied the crystal engineering of Meloxicam cocrystals, contributing to the improvement of drug properties such as solubility and bioavailability (Cheney, Weyna, Shan, Hanna, Wojtas, & Zaworotko, 2010).
Oral Lyophilisates Development : Iurian, Bogdan, Tomuță, Szabó-Révész, Chvatal, Leucuţa, Moldovan, and Ambrus (2017) developed oral lyophilisates containing Meloxicam nanocrystals, aiming to improve dissolution and pharmacokinetic properties (Iurian, Bogdan, Tomuță, Szabó-Révész, Chvatal, Leucuţa, Moldovan, & Ambrus, 2017).
Innovative Drug Delivery for Alveolar Osteitis : Nowak, Bodek, Szterk, Rudnicka, Szymborski, Kosieradzki, and Fiedor (2019) explored a 3D chitosan drug delivery system with sodium Meloxicam for treating alveolar osteitis, indicating new applications in dental medicine (Nowak, Bodek, Szterk, Rudnicka, Szymborski, Kosieradzki, & Fiedor, 2019).
Milk Yield Increase in Dairy Cows : Carpenter, Ylioja, Vargas, Mamedova, Mendonça, Coetzee, Hollis, Gehring, and Bradford (2016) studied the impact of postpartum administration of Meloxicam on milk yield in dairy cattle, providing insights into veterinary applications (Carpenter, Ylioja, Vargas, Mamedova, Mendonça, Coetzee, Hollis, Gehring, & Bradford, 2016).
Mechanism of Action
Safety and Hazards
Meloxicam sodium salt hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
properties
IUPAC Name |
sodium;2-methyl-3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]-1,1-dioxo-1λ6,2-benzothiazin-4-olate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2.Na.H2O/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2;;/h3-7,18H,1-2H3,(H,15,16,19);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBZAOZGNNQKPJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3NaO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>58.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500410 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Meloxicam sodium salt hydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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